molecular formula C11H14O4 B1397758 Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester CAS No. 927908-25-6

Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester

Cat. No.: B1397758
CAS No.: 927908-25-6
M. Wt: 210.23 g/mol
InChI Key: QIJDXBPCCNRIPS-UHFFFAOYSA-N
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Description

It is a white to yellow crystalline powder with a sweet, vanilla-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester typically involves the methylation of vanillin. The reaction is carried out by treating vanillin with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

  • Vanillin is dissolved in methanol.
  • Sulfuric acid is added to the solution as a catalyst.
  • The mixture is heated under reflux for several hours.
  • The reaction mixture is then cooled, and the product is extracted using an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: The parent compound of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester, with similar aromatic properties.

    Ethyl vanillin: An ethylated derivative with a stronger vanilla flavor.

    Methyl salicylate: Another ester with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its sweet, vanilla-like odor makes it valuable in the flavor and fragrance industry, while its potential biological activities make it a subject of interest in scientific research.

Properties

IUPAC Name

methyl 5-hydroxy-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJDXBPCCNRIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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